DX-619 is a novel des-fluoroquinolone antibiotic developed to combat multi-drug resistant bacterial infections. It is particularly noted for its potent antibacterial activity against gram-positive bacteria, including strains resistant to conventional antibiotics. DX-619 has been synthesized to enhance efficacy and reduce toxicity compared to existing fluoroquinolones.
DX-619 was developed by Daiichi Sankyo Company and has been the subject of various pharmacological studies aimed at evaluating its effectiveness against resistant bacterial strains and its pharmacokinetic properties. Research indicates that it has shown promising results in both in vitro and in vivo studies, particularly against pathogens such as Streptococcus pneumoniae and Enterococcus faecalis .
DX-619 belongs to the class of quinolone antibiotics, specifically categorized as a des-fluoroquinolone. This classification is based on its structural modifications that enhance its antibacterial properties while potentially minimizing side effects associated with traditional fluoroquinolones.
The synthesis of DX-619 involves multiple steps that modify the core structure of traditional fluoroquinolones. The process typically includes:
The synthetic route often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and final products. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are utilized to confirm the structure of DX-619 throughout the synthesis process .
The molecular structure of DX-619 is characterized by a bicyclic core with specific substitutions that enhance its antibacterial activity. The chemical formula is C₁₈H₁₈F₂N₄O₃, indicating the presence of fluorine atoms which are crucial for its mechanism of action.
DX-619 undergoes various chemical reactions during its interaction with bacterial cells:
Studies have shown that DX-619 exhibits a minimum inhibitory concentration (MIC) significantly lower than that of traditional fluoroquinolones, indicating greater potency against resistant strains .
The mechanism by which DX-619 exerts its antibacterial effects involves:
Pharmacokinetic studies reveal that DX-619 achieves high concentrations in lung tissues compared to serum levels, suggesting effective targeting of respiratory pathogens .
Relevant data from pharmacological studies indicate that DX-619 has favorable pharmacokinetic profiles, including rapid absorption and significant tissue penetration .
DX-619 is primarily investigated for its potential use in treating infections caused by multi-drug resistant gram-positive bacteria. Its applications include:
The des-fluoro(6) quinolone subclass emerged from systematic efforts to modify the core quinolone structure to enhance Gram-positive activity and impede resistance development. Traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) possess a fluorine atom at the C-6 position, contributing to DNA gyrase/topoisomerase IV binding but also correlating with specific resistance mechanisms and phototoxic potential. The removal of this fluorine atom (des-fluoro modification) was explored to alter drug-enzyme interactions and improve the therapeutic index [8].
DX-619 was discovered through targeted chemical synthesis programs, notably by Daiichi Pharmaceutical Co., Ltd., focusing on structural refinements to the quinolone nucleus. Key milestones in its development include:
Table 1: Development Milestones and Key Findings for DX-619
Phase | Key Finding | Significance | Reference |
---|---|---|---|
Discovery | Identification as des-fluoro(6) quinolone | Novel subclass with potential for reduced resistance and improved Gram-positive activity | [1] |
In Vitro Potency | 16-32x more potent than ciprofloxacin vs. wild-type S. aureus | Superior intrinsic activity against primary Gram-positive target | [1] |
Resistance Selection | Low frequency of mutant selection; novel parC and gyrA mutations identified | Suggests dual targeting and potential for lower clinical resistance rates; hints at novel resistance mechanisms | [1] |
Spectrum Confirmation | Most potent quinolone vs. panels of Gram-positive cocci (MRSA, VRE, PRSP) | Validates broad potential for treating resistant Gram-positive infections | [2] [4] [5] |
In Vivo Efficacy | Superior to vancomycin in murine MRSA/VISA pneumonia models | Demonstrates therapeutic potential in relevant infection models | [6] |
DX-619's structure incorporates several deliberate modifications that confer distinct pharmacological advantages over classical and contemporary fluoroquinolones:
Table 2: Structural Comparison of DX-619 with Representative Fluoroquinolones
Structural Feature | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (4th Gen) | Gatifloxacin (4th Gen) | DX-619 (Des-F6) |
---|---|---|---|---|---|
C-6 Substituent | F | F | F | F | H |
C-7 Substituent | Piperazine | (S)-Oxazine | Bicyclic amine | Methyl-piperazine | Complex Aminopyrrolidine |
C-8 Substituent | H | H | OCH3 | H (Note: OCH3 at N-1) | OCH3 |
Dual Targeting (GP) | Weak (Gyrase preference) | Moderate | Strong | Strong | Very Strong |
Primary GP Target | Gyrase | Topo IV/Gyrase | Topo IV/Gyrase | Topo IV/Gyrase | Balanced Gyrase/Topo IV |
Efflux Vulnerability | High (e.g., NorA) | Moderate-High | Moderate | Moderate | Low |
The structural innovations underpinning DX-619 translate directly into a compelling rationale for its development against multidrug-resistant (MDR) Gram-positive pathogens, addressing critical therapeutic gaps:
Penetration and Activity Against Biofilms: Biofilm-associated infections are notoriously difficult to treat due to reduced antibiotic penetration and metabolic heterogeneity. While direct data on DX-619 biofilm penetration in the provided results is limited, its structural characteristics (C-8 methoxy group, zwitterionic nature potentially enhancing tissue penetration) and potent bactericidal activity suggest potential utility. Related newer fluoroquinolones with C-8 methoxy groups show improved anti-biofilm activity. Studies on delafloxacin, another anionic fluoroquinolone, demonstrated strong activity (71.4%–85.7%) against biofilm-producing pathogens, hinting at a possible class advantage relevant to DX-619 [7]. DX-619 was bactericidal against all tested strains (including VISA, VRSA, VICoNS) in time-kill studies at 4x MIC [5].
Addressing Resistance Epidemiology: The global spread of MDR Gram-positive pathogens, fueled by plasmid-mediated resistance (PMQR) and clonal expansion (e.g., MRSA clones, E. coli ST131 with quinolone resistance), necessitates agents less susceptible to existing resistance mechanisms. DX-619's novel structure (des-F6, bulky C-7) inherently evades many common efflux-mediated and some target-mediated resistance pathways prevalent in clinical isolates. Its low mutant selection frequency directly addresses the epidemiological driver of resistance emergence during therapy and subsequent spread [1] [9] [10].
Table 3: In Vitro Activity (MIC90, µg/ml) of DX-619 vs. Key Resistant Pathogens Compared to Other Agents
Pathogen Group | DX-619 | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin | Vancomycin | Reference |
---|---|---|---|---|---|---|---|
MRSA (Oxacillin-R) | 0.25 | >256 | 32 | 4 | 16 | 1-2 | [4] [5] |
CIP-R S. aureus | 0.5 | >32 | >32 | 8 | >32 | 1-2 (VISA higher) | [5] |
VISA | ≤1 | >32 | >32 | 4-8 | 8-16 | 4-8 | [5] |
VRSA (Hershey) | 0.25 | >32 | >32 | 8 | 32 | >16 | [5] |
VRE (VanA) | 2 | >256 | 128 | 32 | 64 | >16 | [4] |
Penicillin-R S. pneumoniae | 0.007 | 2 | 1 | 0.25 | 0.5 | 0.25-0.5 | [4] |
CIP-R CoNS (Oxacillin-R) | 0.25 | 256 | 32 | 4 | 4 | 2-4 (VICoNS higher) | [4] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7